1-Chloro-3,3-difluoropentane
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Overview
Description
1-Chloro-3,3-difluoropentane is an organic compound with the molecular formula C5H9ClF2 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Preparation Methods
The synthesis of 1-Chloro-3,3-difluoropentane can be achieved through several methods. One common synthetic route involves the halogenation of pentane derivatives. For instance, starting with 3,3-difluoropentane, chlorination can be carried out using chlorine gas under controlled conditions to yield this compound. Industrial production methods often involve vapor phase processes, where the compound is synthesized in a continuous flow reactor, ensuring high yield and purity .
Chemical Reactions Analysis
1-Chloro-3,3-difluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 3,3-difluoropentanol.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: While direct oxidation or reduction of this compound is less common, it can participate in redox reactions when used as a part of more complex chemical systems.
Common reagents used in these reactions include sodium hydroxide for substitution and potassium tert-butoxide for elimination reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-3,3-difluoropentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: Fluorinated compounds, including this compound, are studied for their potential use in drug development due to their unique interactions with biological molecules.
Mechanism of Action
The mechanism by which 1-Chloro-3,3-difluoropentane exerts its effects is primarily through its reactivity as a halogenated hydrocarbon. The presence of chlorine and fluorine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as its role in the synthesis of pharmaceuticals or specialty chemicals .
Comparison with Similar Compounds
1-Chloro-3,3-difluoropentane can be compared with other halogenated hydrocarbons such as:
1-Chloro-3,3,3-trifluoropropene: This compound is used in similar applications but has different reactivity due to the presence of an additional fluorine atom.
3,3-Difluoropentane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Bromo-3,3-difluoropentane: The bromine atom provides different reactivity compared to chlorine, affecting its use in synthesis.
These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable compound in various chemical processes.
Properties
IUPAC Name |
1-chloro-3,3-difluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2/c1-2-5(7,8)3-4-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFJAIZLNWOQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381-33-9 |
Source
|
Record name | 1-chloro-3,3-difluoropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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